3,4,5-Trichloroaniline
Overview
Description
3,4,5-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
3,4,5-Trichloroaniline (TCA) primarily targets the renal cells, specifically the isolated renal cortical cells (IRCC) from male Fischer 344 rats . It has been observed that TCA forms tri- and tetrachloroaniline-Pt (II) complexes, which have demonstrated good antileukemic activity .
Mode of Action
TCA interacts with its targets through a process of bioactivation. This involves the conversion of TCA to toxic metabolites by cytochrome P450 (CYP), cyclooxygenase, and/or peroxidase . The bioactivation of TCA contributes to its nephrotoxicity .
Biochemical Pathways
The biochemical pathways affected by TCA involve the generation of free radicals . These free radicals play a role in TCA cytotoxicity, although the exact nature of the origin of these radicals remains to be determined .
Pharmacokinetics
It is known that tca is directly nephrotoxic to ircc in a time and concentration-dependent manner .
Result of Action
The molecular and cellular effects of TCA’s action result in cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release . This cytotoxicity is observed as early as 90 minutes with 0.5 mM or higher TCA and at 120 minutes with 0.1 mM or higher TCA .
Action Environment
It is known that tca is used in the determination of substituted aromatic amines in sediment or water samples by capillary column gas chromatography .
Biochemical Analysis
Biochemical Properties
3,4,5-Trichloroaniline plays a significant role in biochemical reactions, particularly in the formation of tri- and tetrachloroaniline-Pt (II) complexes, which exhibit antileukemic activity . It interacts with various enzymes, including cytochrome P450 (CYP), flavin monooxygenase (FMO), cyclooxygenase, and peroxidase . These interactions often involve the bioactivation of this compound to toxic metabolites, contributing to its nephrotoxic effects .
Cellular Effects
This compound has been shown to exert nephrotoxic effects on renal cortical cells. It induces cytotoxicity in a time- and concentration-dependent manner, leading to increased lactate dehydrogenase (LDH) release . The compound also influences cell signaling pathways and gene expression, particularly through the generation of free radicals and the involvement of renal biotransformation .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by enzymes such as CYP, cyclooxygenase, and peroxidase . This bioactivation leads to the formation of toxic metabolites that contribute to its nephrotoxic effects. Additionally, the generation of free radicals plays a crucial role in the cytotoxicity of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of antioxidants and enzyme inhibitors . Long-term exposure to this compound has been shown to induce cytotoxicity in renal cortical cells, with the extent of toxicity dependent on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound exhibits significant nephrotoxic potential, leading to oliguria, increased kidney weight, elevated blood urea nitrogen concentration, and altered renal organic ion transport . Threshold effects and toxic or adverse effects are observed at high doses, highlighting the importance of dosage in determining the compound’s impact .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its bioactivation by CYP, cyclooxygenase, and peroxidase . These enzymes facilitate the formation of toxic metabolites, contributing to the compound’s nephrotoxic effects. The involvement of free radicals further influences the metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the introduction of chlorine gas into an aniline solution under controlled conditions. The reaction typically takes place in a solvent such as glacial acetic acid or alcohol, and the temperature is maintained below 25°C to ensure controlled chlorination. The reaction proceeds as follows: [ \text{C6H5NH2} + 3 \text{Cl2} \rightarrow \text{C6H2Cl3NH2} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and chlorine gas flow to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are used under basic conditions.
Major Products Formed:
Oxidation: Formation of trichloronitrobenzene.
Reduction: Formation of trichloroaniline derivatives.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its effects on biological systems, particularly its nephrotoxic effects in vitro.
Medicine: Research has shown its potential in forming complexes with platinum that exhibit antileukemic activity.
Industry: It is used in the production of pesticides and other industrial chemicals
Comparison with Similar Compounds
- 2,4,5-Trichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4,5-Trichloroaniline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to its isomers, it exhibits distinct nephrotoxic properties and forms unique complexes with metals like platinum, enhancing its potential in medical applications .
Properties
IUPAC Name |
3,4,5-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYQVITULCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212811 | |
Record name | 3,4,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-91-3 | |
Record name | 3,4,5-Trichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 634-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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